1-Cyclohexyl-1H-benzimidazole-2-thiol is an organic compound belonging to the class of benzimidazole derivatives. This compound features a cyclohexyl group attached to the nitrogen of the benzimidazole ring and a thiol (-SH) functional group at the 2-position of the benzimidazole. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 1-cyclohexyl-1H-benzimidazole-2-thiol can be traced back to various synthetic methodologies that utilize starting materials such as 2-mercaptobenzimidazole and cyclohexyl halides. The compound has been studied in various research contexts, particularly in medicinal chemistry, due to its potential therapeutic applications.
1-Cyclohexyl-1H-benzimidazole-2-thiol is classified as a heterocyclic compound, specifically a thioether. It is part of a larger family of benzimidazoles, which are bicyclic compounds containing a fused benzene and imidazole ring. The presence of the thiol group enhances its reactivity and potential biological activity.
The synthesis of 1-cyclohexyl-1H-benzimidazole-2-thiol typically involves the reaction between 2-mercaptobenzimidazole and cyclohexyl halides (e.g., cyclohexyl bromide or chloride) in an appropriate solvent. Common solvents include dimethylformamide or ethanol, often with the addition of a base such as potassium carbonate to facilitate nucleophilic substitution.
In one reported method, 2-mercaptobenzimidazole is reacted with cyclohexyl bromide under reflux conditions:
This method yields 1-cyclohexyl-1H-benzimidazole-2-thiol with moderate to high purity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure:
1-Cyclohexyl-1H-benzimidazole-2-thiol can participate in various chemical reactions due to its thiol group, including:
For example, reacting with an acyl chloride leads to the formation of thioesters:
The reaction conditions typically involve mild heating and an inert atmosphere to prevent oxidation of the thiol group.
The mechanism by which 1-cyclohexyl-1H-benzimidazole-2-thiol exerts its biological effects is not fully elucidated but may involve:
1-Cyclohexyl-1H-benzimidazole-2-thiol has several scientific uses:
Recent studies have highlighted its potential in drug design, particularly for targeting specific biological pathways associated with cancer and infectious diseases .
The benzimidazole nucleus represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure consisting of benzene and imidazole rings. This heterocyclic system serves as a versatile pharmacophore due to its ability to engage in hydrogen bonding, π-π stacking interactions, and dipole-dipole interactions with biological targets. The 1-cyclohexyl-1H-benzimidazole-2-thiol derivative exemplifies strategic structural modifications of this core scaffold, where position 1 features a cyclohexyl substituent and position 2 incorporates a thiol (-SH) functional group [4]. These deliberate substitutions significantly alter the molecule's electronic distribution, steric profile, and intermolecular interaction capabilities compared to unsubstituted benzimidazoles.
The thiol group at position 2 enhances hydrogen-bonding capacity and introduces potential for metal coordination and redox activity, features particularly valuable in designing enzyme inhibitors. Meanwhile, the cyclohexyl moiety at N1 contributes substantial steric bulk and lipophilicity, influencing membrane permeability and target recognition. The molecular formula (C₁₃H₁₆N₂S) and weight (232.34 g/mol) place this compound within the mid-range of drug-like molecules, aligning with physicochemical parameters favorable for bioactive molecules [1] [2] [4]. This specific substitution pattern creates a three-dimensional structure where the non-polar cyclohexyl group and planar benzimidazole-thiol system enable interactions with diverse binding pockets, facilitating exploration across multiple therapeutic areas including antimicrobial, antiviral, and anticancer research domains.
Table 1: Structural Profile of 1-cyclohexyl-1H-benzimidazole-2-thiol
Property | Value |
---|---|
Systematic Name | 1-cyclohexyl-1H-benzimidazole-2-thiol |
CAS Registry Number | 313067-44-6 |
Molecular Formula | C₁₃H₁₆N₂S |
Molecular Weight | 232.34 g/mol |
Purity Specifications | Not less than 97% |
Key Functional Groups | Benzimidazole core, Thiol, Cyclohexyl |
The development of thiol-substituted benzimidazoles traces back to investigations of benzimidazole nucleophiles in the late 20th century, with significant acceleration occurring following discoveries of the pharmacological importance of related heterocyclic thiols. The specific derivative 1-cyclohexyl-1H-benzimidazole-2-thiol (CAS 313067-44-6) emerged in the early 2000s as researchers systematically explored N1 substituents beyond simple alkyl and aryl groups [4]. Its registration under CAS 313067-44-6 marked a strategic expansion of benzimidazole chemistry toward more complex alicyclic systems designed to optimize steric and electronic parameters unattainable with planar aromatic substituents.
Synthetic routes to this compound typically involve nucleophilic displacement reactions or cyclo-condensation strategies using o-phenylenediamine derivatives with cyclohexyl isothiocyanate intermediates, followed by oxidative cyclization. The commercial availability of this specific compound, while currently limited, reflects its importance as a research intermediate. Current suppliers list it primarily for research applications with explicit exclusion of diagnostic or therapeutic use in humans [2] [3]. Notably, multiple suppliers have discontinued this compound despite its chemical significance, indicating ongoing challenges in sustainable synthesis or purification at commercial scales [3]. This discontinuation status highlights the compound's position as a specialized research chemical rather than a broadly available building block, though it remains obtainable through custom synthesis routes for targeted medicinal chemistry programs.
Table 2: Historical Synthesis and Availability Milestones
Timeframe | Development Phase | Key Characteristics |
---|---|---|
Late 1990s | Early synthetic exploration | Development of N1-alkylation methodologies |
Early 2000s | CAS registration (313067-44-6) | Formal chemical identification and characterization |
2010s | Research-scale availability | Offered in milligram to gram quantities by specialty suppliers |
Present | Limited/discontinued commercial status | Available primarily through custom synthesis |
The introduction of a cyclohexyl group at the N1 position of the benzimidazole scaffold represents a strategic design approach to enhance lipophilicity and three-dimensional bulk compared to smaller alkyl groups (e.g., methyl) or planar aromatic systems. This alicyclic substituent substantially increases the molecule's steric volume while providing conformational flexibility through chair-boat transitions of the cyclohexane ring. Computational analysis indicates that the cyclohexyl group in 1-cyclohexyl-1H-benzimidazole-2-thiol contributes significantly to the molecule's overall hydrophobicity, with predicted logP values approximately 2.5-3.5, enhancing membrane permeability compared to more polar benzimidazole analogues [1] [5].
The equatorial preference of the cyclohexyl substituent creates a distinctive steric profile that influences binding to biological targets through van der Waals interactions with hydrophobic enzyme pockets inaccessible to flat aromatic systems. This three-dimensional bulk may contribute to enhanced selectivity profiles by preventing binding to off-target sites that accommodate planar aromatic systems. Additionally, the electron-donating character of the saturated cyclohexyl group subtly modifies the electron density of the benzimidazole system, potentially influencing the thiol group's acidity and nucleophilicity at position 2. These combined effects make cyclohexyl-substituted benzimidazole-2-thiols particularly valuable in targeting enzymes and receptors requiring engagement with complex hydrophobic binding domains, especially in antimicrobial and anticancer applications where such structural features are increasingly recognized as advantageous [5]. The compound's current classification as intended for "medicinal purpose" research underscores its therapeutic potential while appropriately noting its investigational status [5].
Table 3: Impact of Cyclohexyl Substitution on Molecular Properties
Molecular Parameter | Effect of Cyclohexyl Group | Biological Implications |
---|---|---|
Lipophilicity (logP) | Increase of ~1.5-2 log units vs. methyl analogue | Enhanced membrane permeability |
Steric Volume (ų) | ~2.5-fold increase vs. methyl group | Improved fit in deep hydrophobic binding pockets |
Conformational Flexibility | Introduces multiple chair/boat configurations | Adaptive binding to diverse target geometries |
Electron Distribution | Mild electron-donating effect to benzimidazole | Modulates thiol group reactivity at position 2 |
TPSA (Total Polar Surface Area) | Minimal reduction vs. aromatic substituents | Balanced cell permeability and solubility |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7